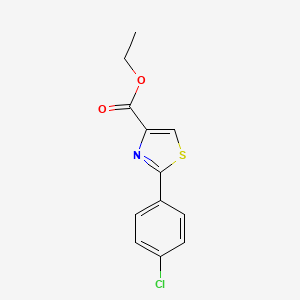

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLWONXVKLZJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384076 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61786-00-3 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route is the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for each step, and a summary of the required reagents and expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-chlorobenzothioamide, from 4-chlorobenzonitrile. The second step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 4-chlorobenzothioamide with an α-halo carbonyl compound, specifically ethyl bromopyruvate, to yield the final product.

Elucidating the Potential Mechanism of Action of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

Disclaimer: Direct mechanistic studies on ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the reported biological activities of structurally similar 2-(4-chlorophenyl)-1,3-thiazole derivatives and the broader class of thiazole-containing compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The presence of a 4-chlorophenyl group at the 2-position of the thiazole ring is a common feature in many biologically active molecules, suggesting its importance in target interaction. This technical guide consolidates the available information on related compounds to propose potential mechanisms of action for this compound.

I. Potential Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[3][4] The proposed anticancer mechanisms for compounds structurally related to this compound are multifaceted and may involve the modulation of key signaling pathways and enzymes.

A. Putative Molecular Targets and Signaling Pathways

Based on studies of analogous compounds, potential anticancer mechanisms could involve:

-

Inhibition of Histone Acetyltransferases (HATs): A structurally related compound, 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as a histone acetyltransferase (HAT) inhibitor.[5] HATs play a crucial role in epigenetic regulation, and their aberrant activity is linked to cancer development. Inhibition of HATs can lead to cell cycle arrest and apoptosis.[5]

-

Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[3][6] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.

-

Disruption of Tubulin Polymerization: The disturbance of microtubule dynamics is a validated anticancer strategy. Some thiazole-containing compounds have been shown to interfere with tubulin assembly, leading to mitotic arrest and cell death.[3]

-

Modulation of Pro-survival Signaling Pathways: Thiazole derivatives have been reported to inhibit critical signaling cascades that promote cancer cell proliferation and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways.[3]

B. Hypothetical Signaling Pathway for Anticancer Action

The following diagram illustrates a potential, hypothetical mechanism by which this compound might exert its anticancer effects, drawing upon the known activities of related thiazole compounds.

II. Potential Anti-inflammatory Activity

The thiazole nucleus is also a key pharmacophore in the development of anti-inflammatory agents.[7][8] The anti-inflammatory effects of related thiazole derivatives suggest that this compound could act through the following mechanisms.

A. Putative Molecular Targets and Signaling Pathways

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The arachidonic acid pathway is central to the inflammatory response, with COX and LOX enzymes producing pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives have been shown to inhibit these enzymes.[7][8]

-

Suppression of Pro-inflammatory Cytokines: Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) is a hallmark of inflammation. Studies on indole-thiazole hybrids have demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced production of these cytokines in macrophages.[9]

B. Hypothetical Signaling Pathway for Anti-inflammatory Action

The diagram below presents a plausible signaling cascade for the anti-inflammatory activity of the target compound, based on the known actions of similar molecules.

III. Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the reported activities of some analogous compounds.

| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / Activity | Reference |

| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | Anticancer | In vitro cytotoxicity | HS 578T (Breast) | 0.8 µM | [1] |

| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | Anticancer | MTT assay | MCF-7 (Breast) | 60.71 µmol L-1 | [10] |

| N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | Anticancer | In vitro cytotoxicity | SaOS-2 (Osteosarcoma) | Significant reduction in cell number after 7 days | [6] |

| Nitro-substituted thiazole derivative (Compound 3c) | Anti-inflammatory | Carrageenan-induced rat paw edema | Wistar rats | 44% inhibition | [11][12] |

IV. General Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are generalized protocols for key assays.

A. In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animal Grouping: Divide Wistar rats into groups: control, standard drug (e.g., Nimesulide), and test compound groups at different doses.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

C. Experimental Workflow Diagram

V. Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the available literature on analogous compounds provides a strong foundation for targeted investigation. The evidence points towards potential anticancer and anti-inflammatory activities mediated through the modulation of key signaling pathways and enzymes, such as HATs, PI3K/Akt, and COX/LOX.

Future research should focus on:

-

In vitro screening: Comprehensive profiling against a panel of cancer cell lines and inflammatory cell models.

-

Target identification: Utilizing techniques such as proteomics and chemical biology to identify direct molecular targets.

-

In vivo efficacy: Evaluating the compound in relevant animal models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

By pursuing these avenues of research, a clearer understanding of the therapeutic potential and mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 12. wjpmr.com [wjpmr.com]

The Multifaceted Biological Activities of 2-Arylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-arylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of 2-arylthiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

2-Arylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of 2-arylthiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-Hydrazinyl-4-arylthiazole Derivatives | A549 (Lung Adenocarcinoma) | 12.0 ± 1.73 | - | - |

| C6 (Rat Glioma) | 3.83 ± 0.76 | Cisplatin | 12.67 | |

| 4-Chlorophenylthiazolyl Derivatives | MDA-MB-231 (Breast Cancer) | 3.52 | Sorafenib | 1.18 |

| 3-Nitrophenylthiazolyl Derivatives | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib | 1.18 |

| Thiazole-based Nicotinamide Derivatives | HCT-116 (Colon Cancer) | 9.3 ± 0.02 | - | - |

| HepG-2 (Liver Cancer) | 7.8 ± 0.025 | - | - | |

| Thiazole Derivatives | MCF-7 (Breast Cancer) | 35.81 | Cisplatin | >50 |

Inhibition of Key Kinases in Cancer

A significant mechanism underlying the anticancer activity of 2-arylthiazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) are two such important targets.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

| Compound Class | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 4-Chlorophenylthiazole Derivative | 51.09 | Sorafenib | 51.41[2] |

| Thiazole-based Nicotinamide Derivative | 60.83 | - | - |

| Bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives | 3.7 - 11.8 | Sorafenib | 3.12[6] |

| Thiazolidine-2,4-dione Derivatives | 81 - 116 | - | - |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Selective COX-2 inhibitors are being investigated as potential anticancer agents.

| Compound Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |

| 2-(Trimethoxyphenyl)-Thiazoles | 23.26 | 9.24 | Meloxicam | 12.50[7] |

| 4,5-Diarylthiazoles | 9.23 - 10.71 | - | - | - |

| Thiazole Analogues of Indomethacin | 0.0003 - 0.007 | - | - | - |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of 2-arylthiazole derivatives on cancer cell lines.[5][8]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

2-Arylthiazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-arylthiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[9] Several 2-arylthiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4]

Caption: PI3K/Akt signaling pathway and points of inhibition by 2-arylthiazole derivatives.

Antimicrobial Activity

2-Arylthiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 2-(Pyrazolin-1-yl)-thiazoles | S. pneumoniae | 0.03 - 7.81 | Ampicillin | 0.24 - 0.6 |

| E. coli | 0.03 - 7.81 | Ampicillin | - | |

| P. aeruginosa | 15.625 - 31.25 | Amoxicillin | > 500 | |

| Heteroaryl(aryl) Thiazoles | S. aureus (MRSA) | 0.23 - 0.70 | Ampicillin | >3.75 |

| P. aeruginosa | 0.23 - 0.70 | Ampicillin | >3.75 | |

| E. coli | 0.23 - 0.70 | Ampicillin | >3.75 | |

| A. fumigatus | 0.08 - 0.47 | Ketoconazole | 0.2 - 1.0 | |

| T. viride | 0.06 - 0.47 | Ketoconazole | 0.2 - 1.0 |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

2-Arylthiazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer or pipette tips

-

Positive control (e.g., Ampicillin, Ketoconazole)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of 2-arylthiazole derivatives.

Caption: Experimental workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Certain 2-arylthiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of these compounds is frequently assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound Class | Animal Model | Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |

| Thiazolyl-thiadiazines | Rat | 60.82 ± 1.96 (after 6h) | Indomethacin | 53.21 ± 0.76 (after 6h) |

| 2-(Dipropylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | Rat | 44 | - | - |

| Thiazole Derivatives | Mouse | - | Ibuprofen | 76.34 (after 1h) |

| Thiazole Derivatives | Mouse | - | Diclofenac sodium | 77.87 (after 1h) |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.[10][11]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

2-Arylthiazole test compounds

-

Plethysmometer or calipers

-

Positive control (e.g., Indomethacin, Diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals, typically via oral or intraperitoneal routes.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Conclusion

The 2-arylthiazole scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The derivatives of this heterocyclic system have consistently demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of compounds. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will continue to drive the optimization of 2-arylthiazole derivatives towards clinically viable drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and analytical methodologies for the characterization of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide presents representative spectral data from a closely related analog, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. This information, coupled with detailed experimental protocols, offers a robust framework for the spectral analysis of this class of compounds.

Representative Spectral Data

The following tables summarize the spectral data obtained for ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, a structural analog of the target compound. These values provide an expected range and pattern for the spectral features of this compound.

Table 1: ¹H NMR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

| Chemical Shift (δ/p.p.m.) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |

| 7.46–8.00 | m | - | 5H | Phenyl-H |

| 4.49 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.44 | t | 7.0 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

| Chemical Shift (δ/p.p.m.) | Assignment |

| 168.87 | C=O (ester) |

| 160.27 | Thiazole C2 |

| 146.48 | Thiazole C4 |

| 131.77 | Phenyl C |

| 131.63 | Phenyl C |

| 129.24 | Phenyl C |

| 164.15 (q, ²JC—F = 36.5 Hz) | Thiazole C5-CF₃ |

| 123.33 (q, ¹JC—F = 269.3 Hz) | -CF₃ |

| 62.41 | -OCH₂CH₃ |

| 13.98 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: IR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3061, 2980 | C-H stretching (aromatic, aliphatic) |

| 1737 | C=O stretching (ester) |

| 1633 | C=N stretching (thiazole) |

| 1513, 1461 | C=C stretching (aromatic) |

| 1290, 1210 | C-O stretching |

| 766, 689 | C-H bending (aromatic) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

While specific mass spectrometry data for the analog was not detailed in the provided search results, a general fragmentation pattern can be predicted.

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| [M-COOC₂H₅]⁺ | Loss of the entire ester group |

| [Ar-C≡S]⁺ | Fragmentation of the thiazole ring |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the solid is fully dissolved; if necessary, filter the solution through a pipette with a cotton plug into the NMR tube.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Formation: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[7][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[9]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[10][11]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[10][11]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12][13]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[13]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and structural elucidation of an organic compound using key analytical techniques.

References

- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 12. fiveable.me [fiveable.me]

- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

In Vitro Anticancer Activity of Novel Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In recent years, there has been a significant surge in the development of novel thiazole-containing molecules as potential anticancer agents. These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death. This technical guide provides an in-depth overview of recent advancements in the in vitro anticancer activity of novel thiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms.

Thiazole Derivatives as PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. A series of novel thiazole derivatives has been synthesized and evaluated for their potential as dual PI3K/mTOR inhibitors.

Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition

The antiproliferative activity of these novel thiazole compounds was assessed against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | Leukemia (HL-60(TB)) | Not explicitly stated, but showed lethal effect | [1] |

| Leukemia (RPMI-8226) | Not explicitly stated, but showed lethal effect | [1] | |

| 3e | Leukemia (HL-60(TB)) | Not explicitly stated, but showed lethal effect | [1] |

| Leukemia (RPMI-8226) | Not explicitly stated, but showed lethal effect | [1] |

Furthermore, the most potent compounds were evaluated for their inhibitory activity against PI3Kα and mTOR kinases.

| Compound | Kinase | IC50 (µM) | Reference |

| 3b | PI3Kα | 0.086 ± 0.005 | [1] |

| mTOR | 0.221 ± 0.014 | [1] | |

| 3e | PI3Kα | Weaker than 3b | [1] |

| mTOR | Weaker than 3b | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Novel thiazole compounds

-

Cancer cell lines (e.g., HL-60(TB), RPMI-8226)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

This assay measures the ability of the thiazole compounds to inhibit the kinase activity of PI3K and mTOR.

Materials:

-

Recombinant human PI3Kα and mTOR enzymes

-

Kinase buffer

-

ATP

-

Substrate (e.g., PIP2 for PI3K, PHAS-I/4E-BP1 for mTOR)

-

Thiazole compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the thiazole compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

-

Calculate the IC50 value from the inhibitor concentration-response curve.

Signaling Pathway Diagram

Caption: PI3K/mTOR signaling pathway and the inhibitory action of novel thiazole compounds.

Thiazole-Naphthalene Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A novel series of thiazole-naphthalene derivatives has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

The antiproliferative activities of these compounds were evaluated against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 | 0.48 ± 0.03 | [2] |

| A549 | 0.97 ± 0.13 | [2] | |

| Colchicine (Standard) | MCF-7 | Not specified | |

| A549 | Not specified |

The most active compound, 5b, was further assessed for its ability to inhibit tubulin polymerization.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| 5b | 3.3 | [2] |

| Colchicine (Standard) | 9.1 | [2] |

Experimental Protocols

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Thiazole-naphthalene derivatives

-

Cancer cell lines (e.g., MCF-7)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Thiazole-naphthalene derivatives

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and the test compound on ice.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

-

The IC50 for polymerization inhibition is determined from the concentration-response curve.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating thiazole-naphthalene derivatives.

Thiazole Derivatives as Akt Inhibitors

The serine/threonine kinase Akt is a central node in cell signaling pathways that promote cell survival and proliferation. A series of novel thiazole derivatives were synthesized and evaluated as potential Akt inhibitors.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of these compounds were investigated against human lung adenocarcinoma (A549), rat glioma (C6), and non-cancerous mouse embryonic fibroblast (NIH/3T3) cell lines.

| Compound | A549 IC50 (µg/mL) | C6 IC50 (µg/mL) | NIH/3T3 IC50 (µg/mL) | Reference |

| 6 | 12.0 ± 1.73 | 3.83 ± 0.76 | > 500 | [3] |

| Cisplatin (Standard) | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.

Materials:

-

Thiazole derivatives

-

Cancer cell lines (e.g., C6)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathway Diagram

Caption: The Akt signaling pathway and its inhibition by a novel thiazole derivative.

Conclusion

The studies highlighted in this technical guide underscore the vast potential of the thiazole scaffold in the development of novel anticancer agents. The diverse mechanisms of action, including dual PI3K/mTOR inhibition, tubulin polymerization inhibition, and Akt inhibition, demonstrate the versatility of this heterocyclic core. The presented quantitative data provides a clear basis for comparing the efficacy of different thiazole derivatives, while the detailed experimental protocols offer a practical resource for researchers in the field. The continued exploration of structure-activity relationships and the synthesis of new thiazole-based compounds are expected to yield even more potent and selective anticancer drug candidates in the future.

References

The Pivotal Role of Substitution: A Technical Guide to the Structure-Activity Relationship of 2,4-Disubstituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. The versatility of this scaffold lies in the profound influence that substituents at the C2 and C4 positions exert on the pharmacological profile of the molecule. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazoles, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and the synthesis of these compounds are also presented, alongside visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity of 2,4-Disubstituted Thiazoles

The anticancer potential of 2,4-disubstituted thiazoles has been extensively explored, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The substituents at the C2 and C4 positions play a critical role in determining the potency and selectivity of these compounds.

Structure-Activity Relationship for Anticancer Activity

The nature of the substituents at both the C2 and C4 positions significantly impacts the cytotoxic activity of 2,4-disubstituted thiazoles. Analysis of various studies reveals key trends:

-

At the C2-position: The presence of a hydrazinyl or substituted hydrazinyl moiety often confers significant anticancer activity. For instance, a 2-(2-benzylidene-hydrazinyl) group has been shown to be effective.[1] Further substitution on the benzylidene ring can modulate this activity.

-

At the C4-position: Aromatic or heteroaromatic rings are common substituents. The substitution pattern on these rings is crucial. For example, a 4-(p-tolyl) group has been associated with potent activity.[2] The presence of electron-withdrawing or electron-donating groups on the C4-phenyl ring can fine-tune the cytotoxic effects.

-

Combined Influence: The interplay between the substituents at C2 and C4 is paramount. For example, a combination of a substituted hydrazinyl moiety at C2 and a substituted phenyl ring at C4 has yielded compounds with low micromolar IC50 values against various cancer cell lines.

The following table summarizes the in vitro cytotoxic activity of a selection of 2,4-disubstituted thiazole derivatives against various cancer cell lines.

| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 2-(2-(4-Hydroxybenzylidene)hydrazinyl) | -H (on thiazole-5-one) | MCF-7 | 12.7 ± 0.77 | [3] |

| HepG2 | 6.69 ± 0.41 | [3] | |||

| 4c | 2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl) | -H (on thiazole-5-one) | MCF-7 | 2.57 ± 0.16 | [3] |

| HepG2 | 7.26 ± 0.44 | [3] | |||

| 3b | 2-(carbazole-9-carbothioamido) | 4-(4-bromophenyl) | HT29 | 7.8 | [4] |

| 3h | 2-(carbazole-9-carbothioamido) | 4-(4-(dimethylamino)phenyl) | A549 | 9.7 | [4] |

| 3i | 2-(carbazole-9-carbothioamido) | 4-(naphthalen-2-yl) | A549 | 8.5 | [4] |

| 7g | 2-(5-(4-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) | -H (on thiazol-4-one) | T-47D | 0.88 | [5] |

| 7m | 2-(3,5-bis(4-fluorophenyl)-4,5-dihydropyrazol-1-yl) | -H (on thiazol-4-one) | T-47D | 0.75 | [5] |

| 8 | (E)-N'-(1-(p-tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)benzohydrazide (with dibromo-hydroxy-phenyl) | 4-(p-tolyl) | MCF-7 | 3.36 ± 0.06 µg/mL | [2] |

Antimicrobial Activity of 2,4-Disubstituted Thiazoles

2,4-Disubstituted thiazoles also exhibit significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The substitutions at the C2 and C4 positions are instrumental in defining their spectrum of activity and potency.

Structure-Activity Relationship for Antimicrobial Activity

Key structural features that influence the antimicrobial activity of 2,4-disubstituted thiazoles include:

-

At the C2-position: The presence of a substituted amino or hydrazino group is often beneficial. For example, a 2-(2,3,5-trichlorophenylidenehydrazino) moiety has been shown to confer good antibacterial and antifungal activity.[6]

-

At the C4-position: An aryl group at this position is a common feature in active compounds. Substituents on this aryl ring, such as halogens or nitro groups, can significantly enhance antimicrobial potency. For instance, the presence of a nitro group at the para position of a C4-phenyl ring has been shown to improve antimicrobial activity.[7]

-

Overall Lipophilicity: The lipophilicity of the molecule, influenced by the substituents at both positions, plays a crucial role in its ability to penetrate microbial cell membranes.

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 2,4-disubstituted thiazole derivatives.

| Compound ID | C2-Substituent | C4-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 5 | 2-(3-pyridyl) | 4-methyl-5-acetyl | Staphylococcus epidermidis | 0.24 | [8] |

| Geotrichum candidum | 0.48 | [8] | |||

| 15 | 2-(4-(1-(thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | 4-(substituted pyrazoline) | E. coli | 5-10 | [9] |

| P. aeruginosa | 5-10 | [9] | |||

| S. aureus | 5-10 | [9] | |||

| C. albicans | 5 | [9] | |||

| 56 | 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl) | -H | S. aureus | 8-16 | [9] |

| E. coli | 8-16 | [9] | |||

| P. aeruginosa | 8-16 | [9] | |||

| C. albicans | 32 | [9] |

Experimental Protocols

Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2,4-disubstituted thiazoles.[10][11]

General Procedure:

-

Reaction Setup: To a solution of an α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) is added a thioamide or thiourea derivative (1.0-1.2 eq).[10]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.[12] Microwave-assisted synthesis can significantly reduce the reaction time to 5-30 minutes.[12]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., 5% Na2CO3 solution) to neutralize any acid formed and precipitate the product.[10] The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (2,4-disubstituted thiazoles) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Dilution Method

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microplate.

-

Inoculation: Inoculate each tube or well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways Targeted by 2,4-Disubstituted Thiazoles

Several 2,4-disubstituted thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Spleen Tyrosine Kinase (Syk) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2,4-disubstituted thiazoles have been shown to act as EGFR inhibitors.[13][14]

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2,4-disubstituted thiazoles have been identified as potent inhibitors of VEGFR-2.[15][16][17]

SYK Signaling Pathway Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers. Some 2,4-disubstituted thiazoles have been investigated as SYK inhibitors.[18][19]

Conclusion

The 2,4-disubstituted thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that careful selection and optimization of substituents at the C2 and C4 positions are critical for achieving high potency and selectivity against various biological targets. This guide has provided a comprehensive overview of the SAR for anticancer and antimicrobial activities, detailed experimental protocols for their evaluation and synthesis, and visualizations of key signaling pathways. This information serves as a valuable resource for researchers dedicated to the design and development of next-generation therapeutics based on the 2,4-disubstituted thiazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. jptcp.com [jptcp.com]

- 14. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a small molecule belonging to the diverse and biologically significant thiazole class of heterocyclic compounds. While direct target identification and extensive biological activity data for this specific molecule are not widely published, the 2-phenylthiazole scaffold is a well-established pharmacophore present in numerous compounds with demonstrated therapeutic potential. Structurally analogous compounds have exhibited a range of biological activities, most notably anticancer properties against various human cancer cell lines.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the molecular target(s) of this compound, proceeding under the assumption of potential anticancer activity based on structure-activity relationships of closely related analogs.[1][2][3] This document provides detailed experimental protocols for state-of-the-art target deconvolution methodologies and presents a framework for data analysis and visualization.

Inferred Biological Activity from Analogous Compounds

Due to the limited specific biological data for this compound, we will extrapolate potential activities from published data on structurally similar 2-phenylthiazole-4-carboxamide derivatives. These derivatives have shown cytotoxic effects against a panel of human cancer cell lines.

Table 1: Summary of Anticancer Activity of Analogous 2-Phenylthiazole Derivatives

| Compound Class | Cell Line | Activity Metric | Reported Value (µg/mL) | Reference |

| 2-Phenylthiazole-4-carboxamides | T47D (Breast Cancer) | IC50 | < 10 | [1] |

| 2-Phenylthiazole-4-carboxamides | Caco-2 (Colorectal Cancer) | IC50 | < 10 | [1] |

| 2-Phenylthiazole-4-carboxamides | HT-29 (Colon Cancer) | IC50 | < 10 | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | IC50 | Varies by derivative | [3] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | HEP-G2 (Liver Cancer) | IC50 | Varies by derivative | [3] |

Note: The reported values are for analogous compounds and serve as a basis for designing a target identification strategy for this compound.

A Proposed Strategy for Target Identification

A multi-pronged approach is recommended for the de novo identification of the molecular target(s) of this compound. This strategy combines unbiased, proteome-wide screening methods with subsequent focused validation assays.

Detailed Experimental Protocols

Phase 1: Unbiased Target Discovery

This classical biochemical technique aims to isolate binding partners of the compound from a complex protein mixture, such as a cell lysate.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group at a non-essential position determined by preliminary structure-activity relationship studies).

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix. A control matrix should be prepared by blocking the active groups on the beads without the compound.

-

Lysate Preparation: Culture and harvest a relevant cancer cell line (e.g., T47D or HT-29). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to remove cellular debris and collect the soluble protein fraction.

-

Affinity Purification: Incubate the cell lysate with both the compound-bound and control matrices for 2-4 hours at 4°C.

-

Washing: Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free (non-immobilized) this compound, or by changing the pH or ionic strength of the buffer.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands present in the compound elution but not the control. Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

CETSA identifies target proteins based on the principle of ligand-induced thermal stabilization. Binding of the compound to its target protein increases the protein's melting temperature.

Protocol:

-

Cell Treatment: Treat intact cancer cells with either the test compound (e.g., at 10x the inferred IC50) or a vehicle control (e.g., DMSO).

-

Heating: Heat aliquots of the treated cells to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce protein denaturation and aggregation.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

-

Sample Preparation for MS: Prepare the soluble fractions for mass spectrometry analysis. This typically involves protein precipitation, digestion with trypsin, and peptide labeling with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the labeled peptide mixtures by high-resolution mass spectrometry.

-

Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the compound-treated samples compared to the vehicle controls. These are the putative targets.

Phase 2: Hit Validation

If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound.

Protocol (Example: Kinase Inhibition Assay):

-

Reagents: Obtain the purified recombinant putative kinase target, its specific substrate, and ATP.

-

Assay Setup: In a microplate, set up reactions containing the kinase, substrate, and varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Detection: After a defined incubation period, measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based ATP consumption assays.

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Hypothetical Kinase Inhibition Data

| Compound Concentration (µM) | % Inhibition |

| 0.01 | 5 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

This is a lower-throughput version of CETSA used to validate a specific putative target identified in the mass spectrometry screen.

Protocol:

-

Procedure: Follow steps 1-3 of the CETSA-MS protocol.

-

Protein Detection: Instead of proceeding to mass spectrometry, analyze the soluble protein fractions by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the putative target protein. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

-

Analysis: Quantify the band intensities at each temperature for both the compound-treated and control samples to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound confirms direct target engagement.

Signaling Pathway and Logic Diagrams

Should a specific kinase be validated as a target, its role in cellular signaling can be visualized to understand the downstream consequences of inhibition.

Conclusion

The identification of a small molecule's direct molecular target is a pivotal step in drug discovery, providing a mechanistic understanding of its biological effects and enabling rational optimization. While this compound itself lacks extensive characterization, the biological activities of its structural analogs strongly suggest therapeutic potential, particularly in oncology. The integrated workflow presented in this guide, combining unbiased proteomic approaches with rigorous biophysical and biochemical validation, provides a robust framework for elucidating its mechanism of action. Successful target deconvolution will be critical for advancing this and similar thiazole-based compounds through the drug development pipeline.

References

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related structural analogs and establishes a framework for its synthesis and characterization. Detailed, standardized experimental protocols for determining its key physicochemical parameters are provided, alongside a logical workflow for its potential integration into a drug discovery pipeline. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives.

Introduction

Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and biologically active agents. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in the design of enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents. The specific compound, this compound, combines the thiazole core with a 4-chlorophenyl substituent at the 2-position and an ethyl ester at the 4-position. This combination of a halogenated aromatic ring and an ester functional group suggests potential for diverse biological activities and makes its physicochemical characterization crucial for any drug development campaign.

This document outlines the core physicochemical properties, provides detailed methodologies for their experimental determination, and situates the compound within a typical drug discovery context.

Physicochemical Properties

General and Calculated Properties

| Property | Value for this compound |

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Calculated LogP | 3.5 - 4.0 |

| Calculated pKa | (basic) ~1-2 (thiazole N); (acidic) Not applicable |

| Calculated Polar Surface Area | 65.8 Ų |

Comparative Experimental Data of Analogous Compounds

| Property | Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate[1] | Ethyl 2-acetylthiazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] |

| Molecular Formula | C₁₃H₁₀F₃NO₂S | C₈H₉NO₃S | C₇H₁₀N₂O₂S |

| Molecular Weight | 301.28 g/mol | 199.23 g/mol | 186.23 g/mol |

| Melting Point (°C) | Not Reported | 68-69 | 178–179 |

| Boiling Point (°C) | Not Reported | 310.6 ± 34.0 (at 760 mmHg) | Not Reported |

| Solubility | Not Reported | Not Reported | Not Reported |

| LogP | Not Reported | Not Reported | Not Reported |

Synthesis and Characterization

The most common and efficient method for synthesizing 2-aryl-1,3-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halo carbonyl compound.

Proposed Synthesis Workflow

A logical workflow for the synthesis and purification of the target compound is outlined below.

Experimental Protocol: Synthesis

This protocol is adapted from established Hantzsch synthesis procedures for similar 2,4-disubstituted thiazoles.

-

Reaction Setup: To a solution of 4-chlorothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask, add ethyl bromopyruvate (1.1 equivalents).

-

Reaction Execution: Stir the mixture at reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups, such as the carbonyl (C=O) stretch of the ester and C=N/C=C stretches of the thiazole ring. For the analog ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, a characteristic ester C=O stretch is observed at 1737 cm⁻¹[1].

-

Melting Point (MP) Determination: Determine the melting point of the purified solid to assess its purity.

Experimental Protocols for Physicochemical Properties

The following are standardized protocols for determining the key physicochemical properties of a novel compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the purified compound is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be a range.[3]

Solubility Determination (Shake-Flask Method)

-

System Preparation: Prepare a series of buffered aqueous solutions at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each pH.

Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with a pH 7.4 aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol. Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[6][7]

-

Phase Separation and Analysis: Centrifuge the mixture to ensure complete separation of the two phases. Carefully sample both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.

-

Calculation: The distribution coefficient (LogD at pH 7.4) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa) Determination (Spectrophotometric Method)

This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization state.

-

Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12). Prepare a stock solution of the compound in a co-solvent like DMSO.

-

Spectral Measurement: Add a small, constant volume of the compound's stock solution to each buffer solution in a 96-well UV-transparent plate. Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[8][9]

-

Data Analysis: Select a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]

Relevance in Drug Discovery

The physicochemical properties of a compound like this compound are critical predictors of its drug-like potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The diagram below illustrates a simplified, typical workflow in early-stage drug discovery where this compound would be evaluated.

Conclusion

While this compound remains a sparsely characterized molecule, its structural motifs suggest it is a compound of significant interest for medicinal chemistry. This technical guide provides the necessary foundational information for its synthesis and comprehensive physicochemical evaluation. By applying the standardized protocols detailed herein, researchers can generate the critical data needed to assess its potential as a lead compound and guide future optimization efforts within a structured drug discovery and development program. The comparative data from analogous structures serves as a valuable benchmark for these initial investigations.

References

- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. From blockbuster anticancer drugs to novel antimicrobial agents, the thiazole moiety continues to be a focal point for innovation in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Synthesis of the Thiazole Core

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The two most prominent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

Hantzsch Thiazole Synthesis